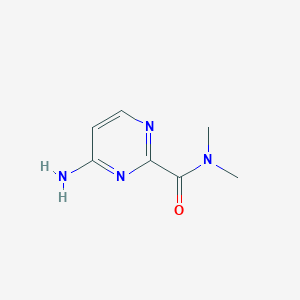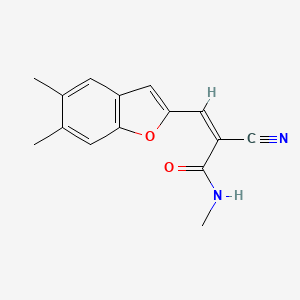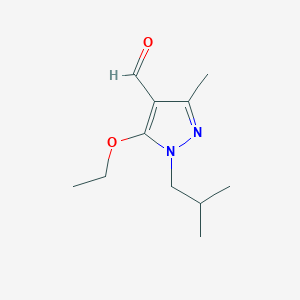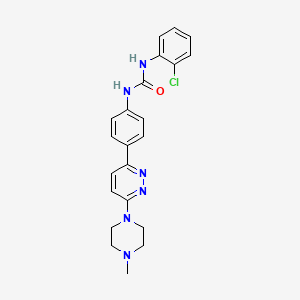
1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential therapeutic applications, particularly as anticancer agents. The structural features of this compound suggest that it may interact with various biological targets, potentially inhibiting the proliferation of cancer cells.
Synthesis Analysis
The synthesis of related diaryl urea derivatives has been reported in the literature. For instance, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized using computer-aided design and evaluated for their antiproliferative activity against various cancer cell lines . Similarly, 1-Aryl-3-(2-chloroethyl) ureas were synthesized from 4-phenylbutyric acid and alkylanilines, demonstrating cytotoxicity on human adenocarcinoma cells . These studies provide a foundation for the synthesis of 1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea, which likely involves the formation of the urea linkage between the chlorophenyl and the pyridazinylphenyl moieties.
Molecular Structure Analysis
The molecular structure of diaryl ureas plays a crucial role in their biological activity. A computational study of a related compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, revealed significant electrooptic properties, optimized ground-state molecular geometry, and a strong correlation with experimental results . This suggests that the molecular structure of 1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea would also exhibit specific electronic and optical properties conducive to its potential use in medicinal applications.
Chemical Reactions Analysis
The chemical reactivity of diaryl ureas is influenced by the substituents on the phenyl rings and the nature of the urea linkage. The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown that these compounds can exhibit significant antiproliferative effects, suggesting that they may undergo interactions with biological targets through mechanisms such as enzyme inhibition . The presence of a chloroethyl group in related compounds has been associated with cytotoxicity, indicating that the chlorophenyl group in the compound of interest may also contribute to its anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are determined by their molecular structure. While specific data on 1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea is not provided, related compounds have been studied for their electrooptic properties, suggesting that this compound may also possess unique physical and chemical characteristics suitable for pharmaceutical applications . The electronic properties, such as the HOMO-LUMO gap and electrostatic potential maps, are particularly relevant for understanding the interaction of the compound with biological systems .
Applications De Recherche Scientifique
Antimycobacterial Activity
Derivatives similar to 1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea have been synthesized and evaluated for their antimycobacterial activity. These compounds showed significant activity against Mycobacterium tuberculosis, with some derivatives performing better than existing treatments like streptomycin and isoniazid. The influence of lipophilic substituents on the phenyl rings was a key factor in their activity, highlighting the potential for structural modifications to enhance therapeutic efficacy (Biava et al., 2008).
Anticancer Properties
Another research focus is on the anticancer potential of 1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea derivatives. By designing and synthesizing these derivatives, researchers aim to target specific cancer cell lines. Early studies have shown significant antiproliferative effects on cancer cell lines such as A549 (lung cancer) and HCT-116 (colorectal cancer), with some compounds showing comparable or better activity than known cancer treatments like sorafenib. This suggests that these compounds could serve as potential leads for developing new cancer therapies (Jian Feng et al., 2020).
Anticonvulsant and Muscle Relaxant Activities
Further research has delved into the neurological applications of 1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea derivatives. Some synthesized compounds have shown promising results as anticonvulsants and muscle relaxants. Their activity was tested in models like maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsions, with certain derivatives showing significant protection against convulsions, highlighting their potential as new treatments for epilepsy and related disorders (B. Sharma et al., 2013).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6O/c1-28-12-14-29(15-13-28)21-11-10-19(26-27-21)16-6-8-17(9-7-16)24-22(30)25-20-5-3-2-4-18(20)23/h2-11H,12-15H2,1H3,(H2,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVRBUPDZZPIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2517609.png)
![N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517610.png)
![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2517611.png)
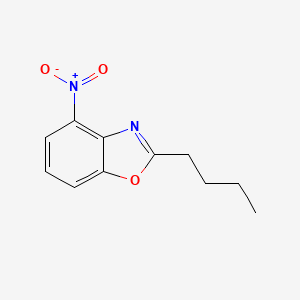
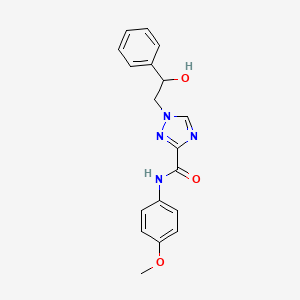
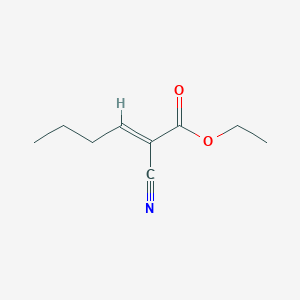
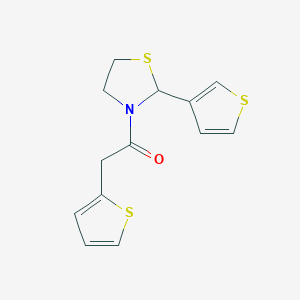
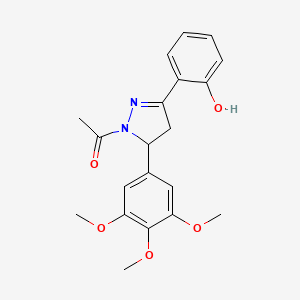
![N-Spiro[chromene-2,1'-cyclobutane]-6-ylprop-2-enamide](/img/structure/B2517620.png)
![4-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2517623.png)
